

Rislenemdaz: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rislenemdaz (also known as CERC-301 and MK-0657) is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This targeted mechanism of action has positioned **Rislenemdaz** as a candidate for the treatment of major depressive disorder (MDD), particularly in cases resistant to other therapies.[1] Understanding the pharmacokinetic profile and oral bioavailability of **Rislenemdaz** is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of **Rislenemdaz**, its active metabolite, and the experimental methodologies employed in key studies.

Pharmacokinetic Profile

The pharmacokinetic properties of **Rislenemdaz** have been characterized in both preclinical species and humans. The compound is noted for its rapid absorption and dose-proportional exposure.

Preclinical Pharmacokinetics

Studies in rats, dogs, and rhesus monkeys have established the foundational pharmacokinetic profile of **Rislenemdaz**.



Parameter	Rat	Dog	Rhesus Monkey
Plasma Protein Binding (%)	89.6	97.2	96.9
Mean Cmax (10 mg/kg, oral)	~4 µmol/L (1433 ng/mL)	Not Available	Not Available
Mean Cmax (30 mg/kg, oral)	~14 μmol/L (5018 ng/mL)	Not Available	Not Available
Mean Cmax (100 mg/kg, oral)	~26 μmol/L (9319 ng/mL)	Not Available	Not Available

Data sourced from Garner et al. (2015)[2]

Human Pharmacokinetics

A first-in-human study in healthy male subjects revealed a predictable and favorable pharmacokinetic profile for **Rislenemdaz**.

Parameter	Value	
Time to Maximum Concentration (Tmax)	~1 hour (fasted)	
Terminal Elimination Half-life (t½)	12 - 17 hours	
Cmax and AUC	Dose-proportional	
Effect of Food on Tmax	Delayed by ~1 hour	
Effect of Food on Cmax	Decreased by ~56%	
Effect of Food on AUC	Not significantly affected	
Plasma Protein Binding (%)	97.7	

Data sourced from Garner et al. (2015)[3]

Active Metabolite



Rislenemdaz is known to have an active metabolite.[1] This metabolite is reported to have a longer half-life of 21-26 hours, compared to the 12-17 hours of the parent compound.

Oral Bioavailability

Preclinical studies have indicated that **Rislenemdaz** is "very orally bioavailable". While specific quantitative data on the percentage of oral bioavailability is not readily available in the public domain, the dose-proportionality of AUC observed in the first-in-human study suggests consistent absorption across the tested dose range.

Experimental Protocols

The following outlines the methodologies used in key pharmacokinetic and pharmacodynamic studies of **Rislenemdaz**.

Radioligand Binding Assays

To determine the binding affinity of **Rislenemdaz** for the NMDA-GluN2B receptor, radioligand binding assays were conducted using human NMDA-GluN1a/GluN2B receptors expressed in L(tk-) cells and brain tissue homogenates from various species (rat, dog, rhesus monkey, human). The affinity was determined by the ability of **Rislenemdaz** to displace a radiolabeled ligand specifically binding to the GluN2B subunit.

In Vivo and Ex Vivo Receptor Occupancy Studies

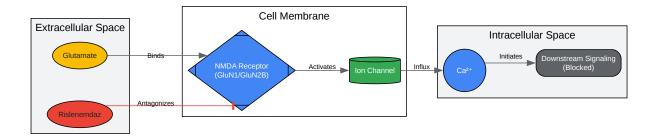
Receptor occupancy (RO) studies were performed in rats, dogs, and rhesus monkeys to correlate plasma concentrations of **Rislenemdaz** with the extent of GluN2B receptor binding in the brain. These studies involved administering **Rislenemdaz** and subsequently measuring the amount of drug bound to the receptors in brain tissue, often using a radiolabeled tracer.

First-in-Human Clinical Trial

The first-in-human study was a randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study in healthy male volunteers. The study assessed the safety, tolerability, and pharmacokinetics of **Rislenemdaz**. Blood samples were collected at various time points after oral administration to determine the plasma concentrations of **Rislenemdaz** and its metabolites using validated analytical methods. The effect of food on the pharmacokinetics of **Rislenemdaz** was also evaluated in a dedicated cohort.



Visualizations Signaling Pathway of Rislenemdaz

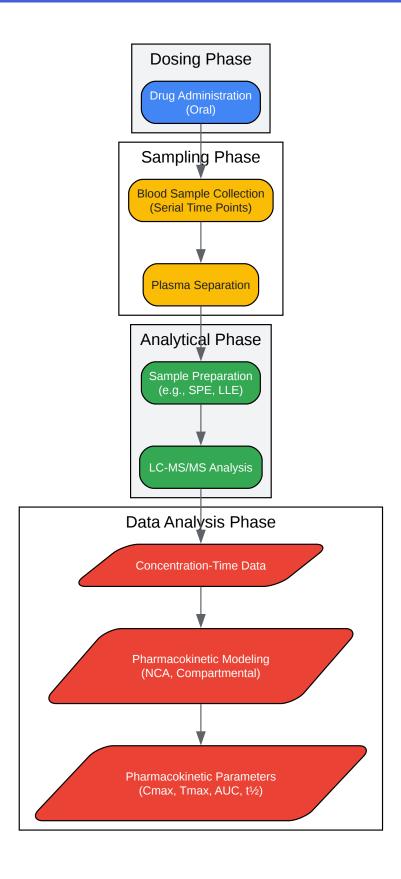


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Caption: **Rislenemdaz** antagonizes the GluN2B subunit of the NMDA receptor, blocking glutamate-mediated calcium influx.

Experimental Workflow for a Typical Pharmacokinetic Study





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Caption: A typical workflow for a pharmacokinetic study, from drug administration to data analysis.

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